2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one
Description
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one is a spirocyclic compound featuring a central bicyclic framework with nitrogen atoms at positions 2 and 7 and a benzhydryl (diphenylmethyl) substituent. Spirocyclic architectures are prized in medicinal chemistry for their conformational rigidity, which enhances target selectivity and metabolic stability .
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C19H20N2O/c22-17-11-19(12-20-17)13-21(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2,(H,20,22) |
InChI Key |
ZEDMLOWQUKOHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one typically involves the reaction of benzhydryl chloride with a diazaspiro octane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. The compound is known to act as a sigma-1 receptor antagonist, which enhances the antinociceptive effect of morphine and rescues morphine tolerance . This interaction with sigma-1 receptors modulates various cellular processes, including calcium signaling, protein folding, and neurotransmitter release .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Notes:
- The benzhydryl group in the target compound introduces significant steric bulk and hydrophobicity compared to oxygenated or methylated analogs.
- Hydrochloride salts (e.g., 7-Methyl-5-oxa-2,7-diazaspiro...) improve aqueous solubility, critical for bioavailability .
- Substitutions at position 7 (e.g., bromophenyl in ) modulate electronic properties and binding affinity.
Commercial Availability and Pricing
Biological Activity
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. The compound is characterized by the molecular formula C19H20N2O and a molecular weight of 292.37 g/mol. Its structure includes a spirocyclic framework that is known to interact with various biological targets, particularly in the context of pain management and antimicrobial activity.
The biological activity of 2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one primarily involves its role as a sigma-1 receptor antagonist . This interaction enhances the antinociceptive effects of opioids like morphine while mitigating the development of tolerance associated with their prolonged use . The sigma-1 receptor (σ1R) is increasingly recognized as a promising target in pain management due to its ability to modulate pain pathways without exacerbating side effects.
Biological Activities
Research has highlighted several key biological activities associated with 2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one:
Comparative Analysis with Related Compounds
The biological activity of 2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one can be compared with other diazaspiro compounds, such as 2-benzhydryl-2,6-diazaspiro[3.4]octane, which also exhibit sigma receptor antagonism but differ in their structural configurations and resultant pharmacological profiles.
| Compound Name | Sigma-1 Receptor Activity | Antimicrobial Activity | Molecular Weight |
|---|---|---|---|
| 2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one | High | Moderate | 292.37 g/mol |
| 2-Benzhydryl-2,6-diazaspiro[3.4]octane | Moderate | Low | 278.39 g/mol |
Case Studies
Recent studies have elucidated the potential of 2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one in various therapeutic contexts:
- Pain Management : In a study focusing on σ1R antagonists, researchers demonstrated that compounds similar to 2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one could significantly enhance morphine's analgesic effects while preventing tolerance development .
- Antimicrobial Testing : A set of related diazaspiro compounds was evaluated for their activity against Mycobacterium tuberculosis using minimum inhibitory concentration (MIC) assays, revealing promising results that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
